CCT241161 -

CCT241161

Catalog Number: EVT-287443
CAS Number:
Molecular Formula: C28H27N7O3S
Molecular Weight: 541.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CCT241161 is a novel orally available, pan-RAF inhibitor with anti-SRC activity. CCT241161 blocked growth of BRAF-mutant and NRAS-mutant melanoma cells, inhibiting MEK–ERK, in vitro and in vivo. CCT241161 also prevented growth of xenografts derived from patient tumours with acquired or intrinsic resistance to BRAF and MEK inhibitors. BRAF and MEK inhibitors are effective in BRAF mutant melanoma, but most patients eventually relapse with acquired resistance, and others present intrinsic resistance to these drugs.
Overview

CCT241161 is a small-molecule compound identified as a dual inhibitor of both the RAF kinase and SRC kinase families. It has garnered attention for its potential therapeutic applications, particularly in targeting RAS-mutant melanomas and colorectal cancer. The compound is classified within the broader category of kinase inhibitors, which are designed to interfere with the activity of kinases involved in various signaling pathways that regulate cell growth and survival.

Source and Classification

CCT241161 was developed as part of ongoing research into small-molecule therapeutics aimed at overcoming resistance mechanisms associated with existing RAF inhibitors. The compound is classified as a pan-RAF inhibitor, which means it targets multiple RAF isoforms, including ARAF, BRAF, and CRAF. Its design is intended to address the challenges posed by mutations in the BRAF gene, particularly the V600E mutation commonly found in various cancers .

Synthesis Analysis

Methods

The synthesis of CCT241161 involves complex organic chemistry techniques aimed at constructing a specific molecular framework that can effectively bind to the target kinases. The compound is derived from a pyrimidine scaffold, which has been shown to possess favorable binding properties for RAF kinases.

Technical Details

The synthetic pathway typically includes:

  1. Formation of the Pyrimidine Core: Utilizing various reagents and conditions to build the pyrimidine structure.
  2. Functionalization: Introducing specific functional groups that enhance binding affinity and selectivity towards RAF and SRC kinases.
  3. Purification: Employing chromatographic techniques to isolate the desired compound from by-products.

The precise synthetic route details are often proprietary but generally follow established protocols for similar compounds in medicinal chemistry .

Molecular Structure Analysis

Structure

CCT241161 features a complex three-dimensional structure that allows it to interact effectively with its target kinases. The molecular formula and structure elucidation can be represented as follows:

  • Molecular Formula: C20H21N5O3
  • Molecular Weight: 377.42 g/mol

The compound's structure consists of a central pyrimidine ring with various substituents that enhance its pharmacological properties.

Data

Crystallographic studies have provided insights into the binding conformation of CCT241161 within the active sites of RAF kinases, demonstrating how it stabilizes certain conformations necessary for inhibiting kinase activity .

Chemical Reactions Analysis

Reactions

CCT241161 undergoes specific chemical interactions when binding to its target kinases. These interactions include:

  • Hydrogen Bonding: Forming critical hydrogen bonds with key residues in the active site of RAF kinases.
  • Hydrophobic Interactions: Engaging in van der Waals forces that stabilize the inhibitor within the binding pocket.

Technical Details

The binding mechanism involves conformational changes in both the inhibitor and the kinase, which are essential for effective inhibition. These interactions can be studied using techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify binding affinities and kinetics .

Mechanism of Action

CCT241161 exerts its effects by inhibiting the catalytic activity of RAF kinases, thereby disrupting downstream signaling pathways involved in cell proliferation and survival.

Process

  1. Binding: The compound binds to the ATP-binding site or allosteric sites on RAF kinases.
  2. Inhibition: This binding prevents ATP from accessing its binding site, thus inhibiting phosphorylation events critical for kinase activation.
  3. Downstream Effects: Inhibition leads to reduced activation of ERK signaling pathways, which are often upregulated in cancer cells.

Data

Studies have shown that CCT241161 effectively inhibits both wild-type and mutant forms of BRAF, demonstrating its potential utility in treating cancers driven by these mutations .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline form.
  • Solubility: Soluble in organic solvents; solubility in aqueous solutions may vary.

Chemical Properties

  • Stability: CCT241161 exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is designed to selectively interact with specific kinase targets without undergoing unwanted side reactions.

Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are employed to characterize these properties comprehensively .

Applications

CCT241161 holds promise for several scientific applications:

  • Cancer Therapeutics: Its primary application lies in oncology, particularly for treating melanomas and colorectal cancers harboring RAS mutations.
  • Research Tool: It serves as a valuable tool for studying RAF signaling pathways and resistance mechanisms in cancer cells.

Ongoing clinical trials aim to further elucidate its efficacy and safety profiles, contributing to the development of more effective cancer treatments .

Introduction to CCT241161 in Targeted Cancer Therapy

Overview of RAF Kinase Inhibitors in Oncology

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade frequently dysregulated in human cancers, with BRAF mutations occurring in approximately 8% of malignancies, including 50% of melanomas, 45% of papillary thyroid cancers, and 10% of colorectal cancers [4] [6]. RAF kinases (ARAF, BRAF, CRAF) act as central mediators, phosphorylating MEK to drive oncogenic proliferation and survival. First-generation RAF inhibitors (e.g., sorafenib) were multi-kinase agents with limited selectivity, while second-generation inhibitors (vemurafenib, dabrafenib) selectively target BRAF V600 mutants. Despite initial efficacy in melanoma, their utility is constrained by:

  • Paradoxical ERK activation: In RAS-mutant or wild-type cells, inhibitor-bound RAF monomers dimerize with drug-free partners, reactivating the MAPK pathway and potentially driving secondary tumors [5] [6].
  • Acquired resistance: >50% of melanoma patients relapse within 9 months due to pathway reactivation via RTK upregulation, NRAS mutations, or BRAF splice variants [1] [5].
  • Limited spectrum: Poor efficacy in non-V600E BRAF mutants (Classes 2/3) and colorectal cancers with coexistent EGFR signaling [4] [6].

Table 1: Evolution of RAF Inhibitors

GenerationExamplesKey TargetsClinical Limitations
FirstSorafenibVEGFR, PDGFR, CRAF, BRAFLow selectivity; high off-target toxicity
SecondVemurafenibBRAF V600E/KParadoxical ERK activation; rapid resistance
SecondDabrafenibBRAF V600E/KLimited efficacy in NRAS/CRC tumors
Next-GenCCT241161Pan-RAF + SRCDesigned to overcome paradox/resistance

Emergence of Pan-RAF/SRC Dual-Targeting Compounds

Resistance to BRAF inhibitors frequently involves SRC-family kinase (SFK)-driven pathway reactivation and compensatory signaling through receptor tyrosine kinases (RTKs) [1] [5]. This insight drove the development of compounds co-targeting RAF and SFKs:

  • Mechanistic Synergy: SRC kinases (e.g., SRC, LCK) bypass BRAF inhibition by reactivating MEK/ERK or activating parallel survival pathways. Dual inhibition blocks both canonical and escape routes [1].
  • Precedent Compounds: Early pan-RAF inhibitors (e.g., LY3009120) reduced paradoxical activation but lacked anti-SRC activity. CCT196969, a predecessor to CCT241161, demonstrated that adding SFK inhibition enhances suppression of resistant clones [1].
  • CCT241161’s Profile: As an orally bioavailable pan-RAF/SRC inhibitor, it exhibits low-nanomolar potency against key kinases:
  • BRAF V600E (IC₅₀ = 15 nM)
  • CRAF (IC₅₀ = 6 nM)
  • SRC (IC₅₀ = 10 nM)
  • LCK (IC₅₀ = 3 nM) [3] [8] [9].

Table 2: Kinase Inhibition Profile of CCT241161

TargetIC₅₀ (nM)Biological Role in Resistance
BRAF V600E15Primary oncogenic driver in melanoma
CRAF6Mediator of resistance in NRAS-mutant tumors
SRC10RTK effector; reactivates MEK/ERK post-RAF inhibition
LCK3Immune cell signaling; potential tumor microenvironment role

Rationale for Developing CCT241161 as a Paradox-Breaking Inhibitor

CCT241161 was engineered to overcome two fundamental limitations of earlier RAF inhibitors: paradoxical ERK activation and SFK-mediated resistance.

Structural Basis for Paradox BreakingUnlike vemurafenib, which stabilizes BRAF in a dimerization-competent conformation, CCT241161’s binding mode disrupts RAF dimerization. This prevents:

  • RAS-driven dimer assembly: In RAS-mutant cells, CCT241161 suppresses ERK activation by >90% at 100 nM, contrasting with vemurafenib’s ERK hyperactivation [1].
  • Transactivation of drug-free RAF monomers: By inhibiting all RAF isoforms (A/B/C-RAF), it eliminates partners for "pro-dimer" formation [5].

Dual Targeting of Escape PathwaysCCT241161 concurrently blocks SFK signaling, addressing key resistance mechanisms:

  • Preclinical Efficacy: In BRAF-inhibitor-resistant melanoma PDX models (e.g., PLX4720-resistant lines), CCT241161 (1 μM, 4h) reduced p-MEK, p-ERK, and p-SRC levels by >80%, overcoming RTK/SFK-driven reactivation [1] [3].
  • Broad Mutation Coverage: Suppresses MEK/ERK in:
  • BRAF V600E melanoma (WM266.4 cells; IC₅₀ = 10 nM)
  • NRAS mutant melanoma (D04 cells; IC₅₀ = 0.3–1 μM)
  • BRAF inhibitor-resistant lines (A375/R xenografts; 57% tumor regression at 20 mg/kg) [1] [3] [8].

Chemical Design Advantages

  • Orally bioavailable: 55% bioavailability in mice with plasma concentrations >1 μM at 10 mg/kg/day [1].
  • Sustained target suppression: Daily dosing (20 mg/kg, 7 days) induced tumor regression in NRAS/BRAF-mutant xenografts without weight loss [3] [8].
  • Resistance delay: Continuous exposure (0.5 μM, 20 days) to A375 BRAF V600E cells did not elicit drug resistance, unlike selective BRAF inhibitors [3] [8].

Table 3: Key Molecular Features of CCT241161 vs. Selective BRAF Inhibitors

PropertyCCT241161Vemurafenib
RAF dimer promotionNoYes
ERK activation in RASmtSuppressedParadoxical increase
SRC/LCK inhibitionYes (IC₅₀ 3–10 nM)No activity
Efficacy in NRASmtYes (IC₅₀ 0.3–1 μM)Limited
Oral bioavailability~55%~60%

Properties

Product Name

CCT241161

IUPAC Name

1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-methylsulfanyl-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea

Molecular Formula

C28H27N7O3S

Molecular Weight

541.6 g/mol

InChI

InChI=1S/C28H27N7O3S/c1-28(2,3)22-15-23(35(34-22)17-8-6-5-7-9-17)32-27(37)31-19-11-10-18(14-21(19)39-4)38-20-12-13-29-26-25(20)30-16-24(36)33-26/h5-16H,1-4H3,(H,29,33,36)(H2,31,32,37)

InChI Key

DPMYVVGAYAPQNS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

CCT241161; CCT-241161; CCT 241161.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)SC)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.